Cas no 2137489-80-4 (2-amino-4-(4,5-dibromo-2-ethyl-1H-imidazol-1-yl)butanoic acid)
2-amino-4-(4,5-dibromo-2-ethyl-1H-imidazol-1-yl)butanoic acid Chemical and Physical Properties
Names and Identifiers
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- 2-amino-4-(4,5-dibromo-2-ethyl-1H-imidazol-1-yl)butanoic acid
- 2137489-80-4
- EN300-1140867
-
- Inchi: 1S/C9H13Br2N3O2/c1-2-6-13-7(10)8(11)14(6)4-3-5(12)9(15)16/h5H,2-4,12H2,1H3,(H,15,16)
- InChI Key: NCSKRVMFGAKCMB-UHFFFAOYSA-N
- SMILES: BrC1=C(N=C(CC)N1CCC(C(=O)O)N)Br
Computed Properties
- Exact Mass: 354.93540g/mol
- Monoisotopic Mass: 352.93745g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 16
- Rotatable Bond Count: 5
- Complexity: 255
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: -0.4
- Topological Polar Surface Area: 81.1Ų
2-amino-4-(4,5-dibromo-2-ethyl-1H-imidazol-1-yl)butanoic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1140867-0.05g |
2-amino-4-(4,5-dibromo-2-ethyl-1H-imidazol-1-yl)butanoic acid |
2137489-80-4 | 95% | 0.05g |
$888.0 | 2023-10-26 | |
| Enamine | EN300-1140867-0.1g |
2-amino-4-(4,5-dibromo-2-ethyl-1H-imidazol-1-yl)butanoic acid |
2137489-80-4 | 95% | 0.1g |
$930.0 | 2023-10-26 | |
| Enamine | EN300-1140867-0.25g |
2-amino-4-(4,5-dibromo-2-ethyl-1H-imidazol-1-yl)butanoic acid |
2137489-80-4 | 95% | 0.25g |
$972.0 | 2023-10-26 | |
| Enamine | EN300-1140867-0.5g |
2-amino-4-(4,5-dibromo-2-ethyl-1H-imidazol-1-yl)butanoic acid |
2137489-80-4 | 95% | 0.5g |
$1014.0 | 2023-10-26 | |
| Enamine | EN300-1140867-1.0g |
2-amino-4-(4,5-dibromo-2-ethyl-1H-imidazol-1-yl)butanoic acid |
2137489-80-4 | 1g |
$1343.0 | 2023-06-09 | ||
| Enamine | EN300-1140867-2.5g |
2-amino-4-(4,5-dibromo-2-ethyl-1H-imidazol-1-yl)butanoic acid |
2137489-80-4 | 95% | 2.5g |
$2071.0 | 2023-10-26 | |
| Enamine | EN300-1140867-5.0g |
2-amino-4-(4,5-dibromo-2-ethyl-1H-imidazol-1-yl)butanoic acid |
2137489-80-4 | 5g |
$3894.0 | 2023-06-09 | ||
| Enamine | EN300-1140867-10.0g |
2-amino-4-(4,5-dibromo-2-ethyl-1H-imidazol-1-yl)butanoic acid |
2137489-80-4 | 10g |
$5774.0 | 2023-06-09 | ||
| Enamine | EN300-1140867-1g |
2-amino-4-(4,5-dibromo-2-ethyl-1H-imidazol-1-yl)butanoic acid |
2137489-80-4 | 95% | 1g |
$1057.0 | 2023-10-26 | |
| Enamine | EN300-1140867-5g |
2-amino-4-(4,5-dibromo-2-ethyl-1H-imidazol-1-yl)butanoic acid |
2137489-80-4 | 95% | 5g |
$3065.0 | 2023-10-26 |
2-amino-4-(4,5-dibromo-2-ethyl-1H-imidazol-1-yl)butanoic acid Related Literature
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Raktani Bikshapathi,Sai Prathima Parvathaneni,Vaidya Jayathirtha Rao Green Chem., 2017,19, 4446-4450
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Michael Kappl,Paul M. Young,Daniela Traini,Sanyog Jain RSC Adv., 2016,6, 25789-25798
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3. An investigation of the electrochemical delithiation process of carbon coated α-Fe2O3nanoparticlesAdrian Brandt,Florian Winter,Sebastian Klamor,Frank Berkemeier,Jatinkumar Rana,Rainer Pöttgen,Andrea Balducci J. Mater. Chem. A, 2013,1, 11229-11236
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Luke L. Lairson,Warren W. Wakarchuk Chem. Commun., 2007, 365-367
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Marta Liras,Isabel Quijada-Garrido,Marta Palacios-Cuesta,Sonia Muñoz-Durieux,Olga García Polym. Chem., 2014,5, 433-442
Additional information on 2-amino-4-(4,5-dibromo-2-ethyl-1H-imidazol-1-yl)butanoic acid
Introduction to 2-amino-4-(4,5-dibromo-2-ethyl-1H-imidazol-1-yl)butanoic acid (CAS No. 2137489-80-4)
2-amino-4-(4,5-dibromo-2-ethyl-1H-imidazol-1-yl)butanoic acid, with the CAS number 2137489-80-4, is a unique and structurally complex compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound belongs to the class of amino acids and is characterized by its distinctive imidazole ring and bromine substituents, which contribute to its potential biological activities and therapeutic applications.
The molecular structure of 2-amino-4-(4,5-dibromo-2-ethyl-1H-imidazol-1-yl)butanoic acid is particularly noteworthy. It consists of a butanoic acid backbone with an amino group at the second carbon position and a substituted imidazole ring at the fourth carbon position. The imidazole ring is further modified with two bromine atoms at the 4 and 5 positions and an ethyl group at the 2 position. This intricate structure imparts unique chemical properties that make it a valuable candidate for various research applications.
In recent years, there has been a growing interest in the study of compounds with imidazole rings due to their diverse biological activities. Imidazole-containing molecules have been shown to exhibit a wide range of pharmacological effects, including antimicrobial, antifungal, and anti-inflammatory properties. The presence of bromine substituents in 2-amino-4-(4,5-dibromo-2-ethyl-1H-imidazol-1-yl)butanoic acid further enhances its potential for targeted therapeutic applications.
The synthesis of 2-amino-4-(4,5-dibromo-2-ethyl-1H-imidazol-1-yl)butanoic acid involves several steps, including the formation of the imidazole ring and subsequent substitution reactions. Advanced synthetic methods have been developed to optimize the yield and purity of this compound, making it more accessible for research purposes. These methods often involve the use of transition metal catalysts and high-yielding coupling reactions, which are crucial for producing high-quality samples for further analysis.
The biological activity of 2-amino-4-(4,5-dibromo-2-ethyl-1H-imidazol-1-yl)butanoic acid has been extensively studied in various in vitro and in vivo models. Research has shown that this compound exhibits potent antimicrobial activity against a range of bacterial strains, including both Gram-positive and Gram-negative species. Additionally, it has demonstrated antifungal properties against common fungal pathogens such as Candida albicans and Aspergillus fumigatus.
Beyond its antimicrobial properties, 2-amino-4-(4,5-dibromo-2-ethyl-1H-imidazol-1-yl)butanoic acid has also shown promise in anti-inflammatory studies. Inflammatory diseases are a significant health burden worldwide, and there is a continuous need for new therapeutic agents to address these conditions. Preclinical studies have indicated that this compound can effectively reduce inflammation by inhibiting key pro-inflammatory cytokines such as TNF-alpha and IL-6.
The mechanism of action of 2-amino-4-(4,5-dibromo-2-ethyl-1H-imidazol-1-yl)butanoic acid is not yet fully understood but is believed to involve multiple pathways. One proposed mechanism is its ability to interact with specific protein targets involved in microbial cell wall synthesis or inflammatory signaling pathways. Further research is needed to elucidate these mechanisms fully and to identify potential off-target effects.
In addition to its therapeutic potential, 2-amino-4-(4,5-dibromo-2-ethyl-1H-imidazol-1-y l)butanoic acid has also been explored for its use as a research tool in biochemical assays. Its unique structure makes it an excellent candidate for studying protein-ligand interactions and for developing new assays to screen for novel bioactive compounds.
The safety profile of 2-amino - 4 -( 4 , 5 - dibromo - 2 - ethyl - 1 H - imidazol - 1 - yl ) butanoic acid strong > is an important consideration in its development as a therapeutic agent. Preclinical toxicity studies have shown that this compound exhibits low toxicity at therapeutic concentrations. However, as with any new drug candidate, comprehensive safety assessments are necessary before it can be advanced to clinical trials.
Clinical trials are currently underway to evaluate the efficacy and safety of < strong > 2 - amino - 4 -( 4 , 5 - dibromo - 2 - ethyl - 1 H - imidazol - 1 - yl ) butanoic acid strong > in human subjects. These trials aim to determine optimal dosing regimens and to assess its potential for treating various infectious diseases and inflammatory conditions. Early results from these trials are promising and suggest that this compound may offer significant benefits over existing treatments.
In conclusion, < strong > 2 - amino - 4 -( 4 , 5 - dibromo - 2 - ethyl - 1 H - imidazol - 1 - yl ) butanoic acid strong > ( CAS No .< strong > 2137489 - 80 - 4 strong >) represents a promising compound with diverse biological activities and therapeutic potential . Its unique molecular structure , combined with its potent antimicrobial , antifungal , and anti-inflammatory properties , makes it an exciting candidate for further research and development . As ongoing studies continue to uncover new insights into its mechanisms of action , this compound may pave the way for innovative treatments in the fields of infectious diseases and inflammatory disorders . p >
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